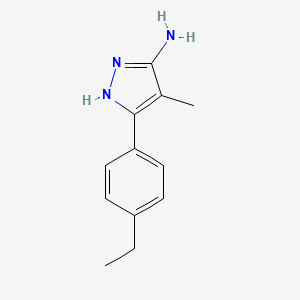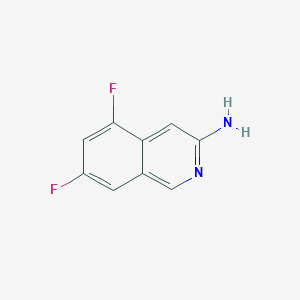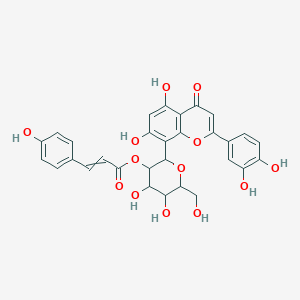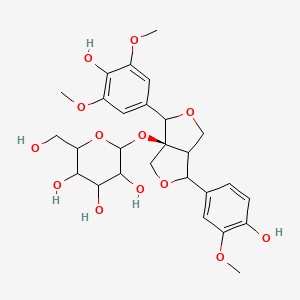
3,3-dimethylbutylboronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylbutylboronic Acid is an organoboron compound with the chemical formula C6H13BO2 It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylbutylboronic Acid typically involves the hydroboration of alkenes followed by oxidation. One common method is the hydroboration of 3,3-dimethyl-1-butene using diborane (B2H6) or a borane-tetrahydrofuran complex (BH3-THF), followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield the boronic acid .
Industrial Production Methods: Industrial production methods for boronic acids often involve similar hydroboration-oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylbutylboronic Acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: The boronic acid can be oxidized to form alcohols or other oxygen-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or water.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Major Products:
Suzuki-Miyaura Coupling: Produces biaryl compounds or other coupled products.
Oxidation: Yields alcohols or ketones depending on the specific reaction conditions.
Scientific Research Applications
3,3-Dimethylbutylboronic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Dimethylbutylboronic Acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The boron atom’s vacant p-orbital allows it to act as a Lewis acid, facilitating various chemical transformations .
Comparison with Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in organic synthesis, particularly in Suzuki-Miyaura coupling.
Methylboronic Acid: A simpler boronic acid with similar reactivity but different steric properties.
Vinylboronic Acid: Used in similar coupling reactions but with different electronic properties due to the presence of a vinyl group.
Uniqueness: 3,3-Dimethylbutylboronic Acid is unique due to its branched alkyl group, which provides distinct steric and electronic properties compared to other boronic acids. This can influence its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C6H15BO2 |
|---|---|
Molecular Weight |
130.00 g/mol |
IUPAC Name |
3,3-dimethylbutylboronic acid |
InChI |
InChI=1S/C6H15BO2/c1-6(2,3)4-5-7(8)9/h8-9H,4-5H2,1-3H3 |
InChI Key |
BZZGWDSWJYJBJL-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


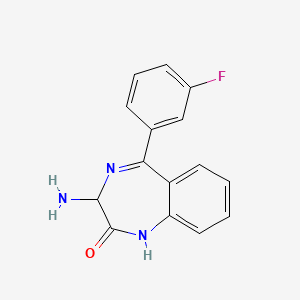

![1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine](/img/structure/B12441485.png)
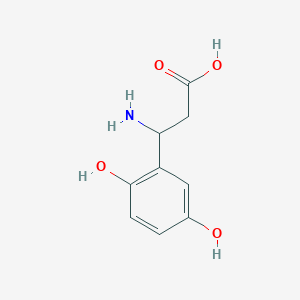
![4-ethyl-2-[(E)-(2-methoxy-5-nitrophenyl)diazenyl]phenol](/img/structure/B12441500.png)

![3-fluoro-4-methyl-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B12441515.png)
![beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-](/img/structure/B12441518.png)
![Tert-butyl N-[4-(4-aminophenyl)oxan-4-YL]carbamate](/img/structure/B12441526.png)
